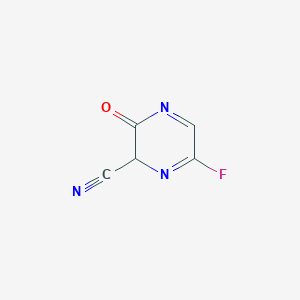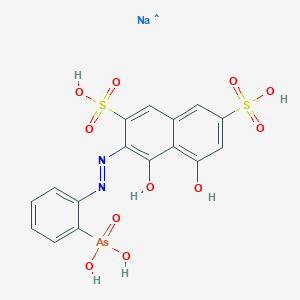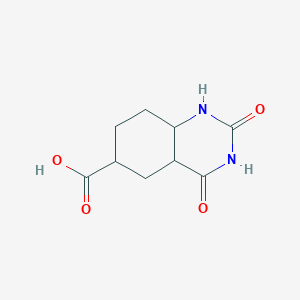
6-chloro-5-iodo-5H-pyrimidin-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-iodo-5H-pyrimidin-4-imine is a halogenated heterocyclic compound with the molecular formula C4H2ClIN3. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. The presence of both chlorine and iodine atoms in its structure makes it a unique compound with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-iodo-5H-pyrimidin-4-imine typically involves halogenation reactions. One common method is the halogenation of pyrimidine derivatives. For instance, starting with 4-aminopyrimidine, chlorination and iodination can be carried out using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-iodo-5H-pyrimidin-4-imine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
6-Chloro-5-iodo-5H-pyrimidin-4-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-chloro-5-iodo-5H-pyrimidin-4-imine involves its interaction with specific molecular targets. The halogen atoms in its structure can form halogen bonds with biological molecules, influencing their activity. The compound can also act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-5-iodopyrimidin-4-amine: Similar structure but with an amine group instead of an imine.
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Contains a methyl group and an amine group.
Uniqueness
6-Chloro-5-iodo-5H-pyrimidin-4-imine is unique due to the presence of both chlorine and iodine atoms in its structure, which imparts distinct chemical reactivity and biological activity. Its imine group also differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications .
Propiedades
Fórmula molecular |
C4H3ClIN3 |
|---|---|
Peso molecular |
255.44 g/mol |
Nombre IUPAC |
6-chloro-5-iodo-5H-pyrimidin-4-imine |
InChI |
InChI=1S/C4H3ClIN3/c5-3-2(6)4(7)9-1-8-3/h1-2,7H |
Clave InChI |
WQENJVIJONRSTR-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=N)C(C(=N1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343139.png)


![5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12343156.png)

![Cobaltate(2-),bis[2-[[5-(aminosulfonyl)-2-(hydroxy-kO)phenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, dihydrogen](/img/structure/B12343163.png)


![4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12343188.png)



